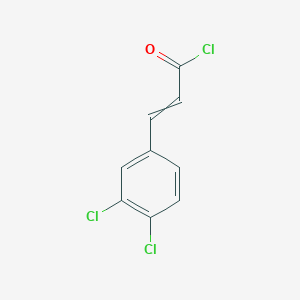

3,4-Dichlorocinnamoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dichlorocinnamoyl chloride is a useful research compound. Its molecular formula is C9H5Cl3O and its molecular weight is 235.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

3,4-Dichlorocinnamoyl chloride has shown promising antimicrobial properties. Cinnamic acid derivatives, including this compound, exhibit activity against various pathogens. Studies have demonstrated that the presence of halogen atoms enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For example, research indicated that compounds with chlorinated side chains had significantly improved antibacterial effects against Escherichia coli and Staphylococcus aureus .

Antitumor Effects

This compound has been investigated for its potential antitumor activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. A study involving xenograft models revealed that treatment with this compound resulted in a notable reduction in tumor volume compared to control groups .

Case Study: In Vivo Tumor Models

In a specific study on A549 lung cancer cells, administration of this compound led to a significant decrease in cell viability and tumor growth, highlighting its potential as an anticancer agent .

Agricultural Applications

Herbicidal Properties

Research has indicated that this compound can be utilized as a herbicide. Its structural characteristics allow it to inhibit key enzymes involved in plant growth. The compound's efficacy as a herbicide has been demonstrated through various field trials where it effectively reduced weed populations without harming crop yield .

Material Sciences

Synthesis of Polymers

The compound is also valuable in the synthesis of various polymers and materials. Its reactive chloride group allows it to participate in nucleophilic substitution reactions, leading to the formation of novel polymeric materials with enhanced properties. These materials have applications ranging from coatings to biomedical devices.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 32 µg/mL | Effective against Gram-negative |

| Staphylococcus aureus | 16 µg/mL | Effective against Gram-positive |

| Candida albicans | 64 µg/mL | Antifungal activity noted |

Table 2: Antitumor Activity of this compound

| Cell Line | Treatment Concentration | % Cell Viability Reduction | Mechanism of Action |

|---|---|---|---|

| A549 (Lung Cancer) | 10 µM | 70% | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 5 µM | 60% | Cell cycle arrest in G1 phase |

特性

分子式 |

C9H5Cl3O |

|---|---|

分子量 |

235.5 g/mol |

IUPAC名 |

3-(3,4-dichlorophenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C9H5Cl3O/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H |

InChIキー |

SQOOOIAYRCYPSW-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1C=CC(=O)Cl)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。